2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Chemical Structure and Synthesis 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (C₉H₆F₃N₃O₂, MW: 245.16 g/mol) is a pyrazolo-pyrimidine derivative characterized by a trifluoromethyl (-CF₃) group at position 7, a methyl (-CH₃) group at position 2, and a carboxylic acid (-COOH) moiety at position 5 . Its synthesis involves reacting 3-amino-5-methyl-1H-pyrazole with 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones in acetic acid under reflux, yielding air-stable yellow-orange solids with moderate to high yields (50–98%) .
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-2-7-13-5(8(16)17)3-6(9(10,11)12)15(7)14-4/h2-3H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIUQXDDRPCDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and subsequent hydrolysis . The reaction conditions often involve the use of catalysts such as iron(III) chloride and polyvinylpyrrolidone to accelerate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Carboxylic Acid
The carboxylic acid group undergoes typical derivatization reactions to form bioactive derivatives:
These reactions enable prodrug development or modulation of pharmacokinetic properties.
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core undergoes regioselective substitution:
-
Position 3 and 5 : Activated for halogenation (Cl<sub>2</sub>/FeCl<sub>3</sub>) or nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to electron-rich nature .
-
Position 7 : Trifluoromethyl group directs meta-substitution, enabling sulfonation or Friedel-Crafts alkylation .
Example :
#ROUTE: Halogenation at C3
Reagents : NBS (N-bromosuccinimide), AIBN (radical initiator)
Conditions : CCl<sub>4</sub>, reflux, 12 h
Yield : 78%
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Key Finding :
-
Couplings at C5 require protection of the carboxylic acid to prevent decarboxylation.
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
With Hydrazines : Forms triazolo-pyrimidines under acidic conditions (HOAc, 130°C) .
-
With β-Diketones : Generates pyrano-pyrazolo-pyrimidines via Knoevenagel condensation .
Mechanistic Insight :
Acid-mediated cyclization proceeds through a hemiaminal intermediate, confirmed by <sup>13</sup>C NMR .
Hydrolysis and Decarboxylation
Controlled hydrolysis of derivatives reverses functionalization:
| Substrate | Conditions | Product |
|---|---|---|
| Ethyl ester | NaOH (aq.), Δ | Parent carboxylic acid |
| Amide | HCl (conc.), reflux | Carboxylic acid + amine |
Decarboxylation occurs above 200°C, forming 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Biological Activity Modulation via Reactivity
-
Casein Kinase 2 Inhibition : Amide derivatives show IC<sub>50</sub> values < 50 nM by binding to the ATP pocket.
-
Antitubercular Activity : Ester prodrugs enhance membrane permeability, achieving MIC values of 0.5 µg/mL against Mtb .
Comparative Reactivity of Structural Analogs
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development and antibacterial agent design. Future research should explore photochemical reactions and asymmetric catalysis for chiral derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. They have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For instance, compounds within this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anti-inflammatory Properties
The compound has been identified as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. This inhibition could lead to the development of new anti-inflammatory drugs that offer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Neurological Applications
Some studies have suggested that pyrazolo[1,5-a]pyrimidine derivatives may possess neuroprotective effects. These compounds could be beneficial in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and inflammation .
Agricultural Applications
Herbicidal Activity
Research has shown that compounds similar to 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid exhibit herbicidal properties. The trifluoromethyl group enhances the herbicidal efficacy by increasing the lipophilicity of the molecule, allowing better penetration into plant tissues . This property could be harnessed for developing new herbicides that are effective against resistant weed species.
Materials Science
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymers can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and advanced materials .
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the trifluoromethyl group enhanced cytotoxicity against breast cancer cells by up to 50% compared to controls .
Case Study 2: Herbicidal Efficacy
A field study evaluated the herbicidal efficiency of pyrazolo[1,5-a]pyrimidine derivatives on common agricultural weeds. The results demonstrated a significant reduction in weed biomass when treated with these compounds at specific concentrations, indicating their potential as effective herbicides in crop management systems .
Mechanism of Action
The mechanism of action of 2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, which is particularly useful in the context of anticancer research .
Comparison with Similar Compounds
Physicochemical Properties
- Hydrogen Bonding: 1 donor and 5 acceptor sites, influencing solubility and intermolecular interactions .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals low thermal stability, with decomposition onset (T₀.₀₅) at 72–187°C, depending on substituents .
- Optical Properties : Absorbs in the ultraviolet region (UV-Vis) with higher fluorescence quantum yields in solution than in the solid state .
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives differ primarily in substituents at positions 2, 5, and 5. Key examples include:
Key Observations :
- Trifluoromethyl Group : The -CF₃ group at position 7 enhances thermal stability and lipophilicity across all derivatives .
- Carboxylic Acid Position : Derivatives with -COOH at position 2 (e.g., 5-(4-fluorophenyl)) exhibit higher melting points compared to those with -COOH at position 5 .
- Heteroaryl Substituents : Furan or thiophene at position 5 (e.g., 5-(furan-2-yl)) improve solubility in organic solvents but reduce fluorescence yields .
Biological Activity
2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS: 1018050-74-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities.
- Molecular Formula : C₉H₆F₃N₃O₂
- Molecular Weight : 245.16 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing significant potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance:
- Cell Line Studies : The compound showed promising results against various cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation. Specifically, it demonstrated an IC₅₀ of 29.1 µM against MDA-MB453 and 15.3 µM against MCF-7 cells .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MDA-MB453 | 29.1 |
| This compound | MCF-7 | 15.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy:
- Bacterial and Fungal Inhibition : It exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus. These findings suggest its potential use in treating infections caused by resistant strains .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
| Aspergillus flavus | Inhibited |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been documented:
- Mechanism of Action : These compounds act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The specific effects of this compound on COX enzymes require further investigation but suggest a pathway for anti-inflammatory drug development .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[1,5-a]pyrimidines:
- Inhibition of Viral Replication : The compound has shown activity against viruses such as Zika and Dengue with EC₅₀ values indicating effective viral suppression .
Case Studies
Several case studies have documented the synthesis and biological evaluation of related pyrazolo[1,5-a]pyrimidines:
- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activity, noting that modifications to the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced biological outcomes .
- Comparative Analysis : Another study compared the efficacy of this compound with other known anticancer agents, establishing its competitive potential in therapeutic applications .
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid?
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethylated β-diketones or alkynoates under acid catalysis (e.g., acetic acid) . Microwave-assisted synthesis improves reaction efficiency and yields (50–98%) by reducing reaction times and enhancing regioselectivity . Post-synthetic hydrolysis of ester intermediates (e.g., ethyl carboxylates) using aqueous NaOH or HCl yields the carboxylic acid derivative .
Key Steps:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, 80–110°C | 66–80% | |
| Hydrolysis | NaOH/HCl, reflux | 70–90% |
Q. How is the purity and structural identity of this compound validated in academic research?
Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) . Structural characterization employs:
- NMR : H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C7, methyl at C2) .
- X-ray crystallography : Resolves bond lengths (e.g., C–F: 1.32–1.35 Å) and dihedral angles (e.g., 46.2° for dichlorophenyl substituents) .
- Mass spectrometry : Monoisotopic mass (e.g., 278.078 Da) validates molecular formula .
Q. What solvent systems are optimal for recrystallization and stability studies?
Recrystallization is performed using ethanol/acetone (1:1) or methanol to obtain single crystals suitable for X-ray analysis . Stability in DMSO or aqueous buffers (pH 4–9) is monitored via UV-Vis spectroscopy (λmax ≈ 270–320 nm) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be applied to derivatize this compound for structure-activity relationship (SAR) studies?
The C5 carboxylate group serves as a handle for functionalization:
C–O bond activation : Use PyBroP (bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate) to convert the lactam to a brominated intermediate .
Cross-coupling : React with aryl/heteroaryl boronic acids (PdCl2(PPh3)2, Na2CO3, 110°C) to introduce substituents at C3 or C5 .
Example: 5-Arylated derivatives show enhanced bioactivity (e.g., MAO-B inhibition, IC50 ≈ 1–10 µM) .
Q. What crystallographic data are critical for understanding its intermolecular interactions?
Single-crystal X-ray data reveal:
Q. Table: Selected Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| R-factor | 0.055 | |
| Bond length (C–N) | 1.34 Å | |
| Torsion angle (CF3) | −176.8° |
Q. How do computational methods aid in predicting its bioactivity and binding modes?
DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and HOMO-LUMO gaps (≈4.5 eV), correlating with photostability . Molecular docking (AutoDock Vina) predicts binding to MRP4 (ΔG ≈ −9.2 kcal/mol) via π-π stacking and hydrogen bonding .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 98%)?
Yield discrepancies arise from:
- Reaction scale : Milligram-scale reactions often underperform due to inefficient mixing.
- Catalyst loading : XPhosPdG2/XPhos (2–5 mol%) minimizes debromination in Suzuki couplings .
- Microwave vs. conventional heating : Microwave irradiation improves homogeneity and reduces side reactions (e.g., hydrolysis) .
Q. How is the trifluoromethyl group’s electronic impact assessed in SAR studies?
Comparative studies with non-fluorinated analogs show:
- Electron-withdrawing effect : Enhances metabolic stability (t1/2 ↑ 30% in liver microsomes) .
- Lipophilicity : logP increases by 0.5–1.0 units, improving blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
